molecular formula C7H5IN2 B13008490 7-Iodo-1H-pyrrolo[3,2-c]pyridine

7-Iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13008490
M. Wt: 244.03 g/mol
InChI Key: ACEQNWHXIUYCJF-UHFFFAOYSA-N
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Description

7-Iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features an iodine atom attached to a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of the pyrrolo[3,2-c]pyridine core. One common method is the direct iodination using iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azido-1H-pyrrolo[3,2-c]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 7-phenyl-1H-pyrrolo[3,2-c]pyridine.

Scientific Research Applications

7-Iodo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 7-Iodo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 1H-Pyrrolo[2,3-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine

Uniqueness

7-Iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for the development of novel bioactive molecules and advanced materials.

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

7-iodo-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H5IN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H

InChI Key

ACEQNWHXIUYCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=NC=C21)I

Origin of Product

United States

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